molecular formula C24H22N2O3 B2983577 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 896272-55-2

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2983577
CAS RN: 896272-55-2
M. Wt: 386.451
InChI Key: WMVCSAOMGUIWCG-UHFFFAOYSA-N
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Description

The compound “N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule. It contains a pyrrolidinone ring, a biphenyl group, and a methoxyphenyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be interesting to analyze its structure using techniques such as X-ray crystallography or NMR spectroscopy to gain insights into its conformation and the spatial arrangement of its atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carbonyl group in the pyrrolidinone ring could potentially undergo nucleophilic addition reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Development of Photostable Sunscreen Ingredients

The search for new UV filters often focuses on improving photostability and reducing environmental impact. Given its structural similarity to known photostable compounds, this compound could be investigated for its stability under UV radiation. This would be crucial for its application in sunscreens that maintain efficacy over prolonged exposure to sunlight .

Organic Ligands for Porous Materials

Organic ligands play a vital role in the synthesis of porous materials, which have applications in gas storage, separation technologies, and catalysis. The biphenyl and pyrrolidinone moieties present in the compound suggest it could be synthesized as a monomer for new porous organic ligands .

Inhibitors of Blood Coagulation Factor Xa

Compounds with a similar biphenyl structure have been identified as potent, selective, and orally bioavailable inhibitors of blood coagulation factor Xa. This suggests potential applications of this compound in the development of new anticoagulant drugs, which could be beneficial for treating or preventing thrombotic disorders .

Ligands in Transition Metal Catalysis

The structure of this compound indicates potential as a ligand in transition metal catalysis. Its application could be explored in various catalytic processes, including cross-coupling reactions, where it could enhance the reactivity and selectivity of the metal catalysts .

Synthesis of Luminescent Complexes

The compound’s molecular framework is conducive to forming luminescent complexes, particularly when combined with metals such as copper. These complexes have applications in organic light-emitting diodes (OLEDs) and as sensors in biological imaging .

Design of Frustrated Lewis Pairs (FLPs)

With its potential to act as a base component, this compound could be used in the design of new Frustrated Lewis Pairs for gas-constructed vesicular systems. FLPs have applications in catalysis, including hydrogenation reactions and small molecule activations .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. For example, if this compound is used as a drug, its mechanism of action might involve binding to a specific protein target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve further studies to fully elucidate its synthesis, structure, reactivity, and potential applications. This could include exploring its potential uses in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-22-9-5-8-21(15-22)26-16-20(14-23(26)27)25-24(28)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-13,15,20H,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVCSAOMGUIWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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